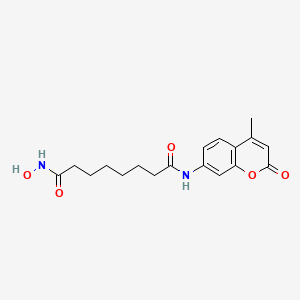

Coumarin-SAHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acide subéroyl-anilide hydroxamique coumariné, communément appelé coumarine-SAHA, est un dérivé de l'acide subéroyl-anilide hydroxamique. Il s'agit d'une sonde fluorescente conçue pour l'étude des inhibiteurs d'histone désacétylase. La coumarine-SAHA est particulièrement remarquable pour sa capacité à se lier aux enzymes histone désacétylase, ce qui en fait un outil précieux en recherche biochimique .

Applications De Recherche Scientifique

Coumarin-SAHA has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study enzyme-inhibitor interactions.

Biology: Helps in understanding the role of histone deacetylases in gene regulation.

Medicine: Potential applications in cancer research due to its ability to inhibit histone deacetylases, which play a role in cancer cell proliferation.

Industry: Utilized in high-throughput screening assays for drug discovery .

Orientations Futures

: Singh RK, Mandal T, Balasubramanian N, Cook G. Coumarin-suberoylanilide hydroxamic acid as a fluorescent probe for determining binding affinities and off-rates of histone deacetylase inhibitors. Anal Biochem. 2010 Sep 22;408(2):309-15. DOI: 10.1016/j.ab.2010.08.040. : Cloning, Expression and Purification of Recombinant Human HDAC8. NIH-PA Author Manuscript. Available at Studocu. : Vibronic coupling and hydration were taken into account when describing the absorption of coumarin C343 (both neutral and anionic forms) in an aqueous media. Available at Springer.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la coumarine-SAHA implique la modification de l'acide subéroyl-anilide hydroxamique en remplaçant le groupe "capuchon" anilino par la 7-amino-4-méthylcoumarine. Cette modification est réalisée par une série de réactions chimiques, notamment des réactions de condensation et de couplage. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde et des catalyseurs pour faciliter le processus de couplage .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques de la coumarine-SAHA ne soient pas largement documentées, l'approche générale implique une synthèse à grande échelle utilisant des réacteurs automatisés et des mesures de contrôle de la qualité rigoureuses pour garantir une grande pureté et une constance. Le composé est généralement stocké à basse température pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La coumarine-SAHA subit diverses réactions chimiques, notamment :

Oxydation : La coumarine-SAHA peut être oxydée dans des conditions spécifiques pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier le groupe acide hydroxamique, modifiant ainsi les propriétés du composé.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et catalyseurs sont utilisés pour faciliter les réactions de substitution

Produits majeurs

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la coumarine avec des groupes fonctionnels modifiés, qui peuvent être utilisés pour des études biochimiques ultérieures .

Applications de la recherche scientifique

La coumarine-SAHA a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme sonde fluorescente pour étudier les interactions enzyme-inhibiteur.

Biologie : Aide à comprendre le rôle des histone désacétylases dans la régulation des gènes.

Médecine : Applications potentielles en recherche sur le cancer en raison de sa capacité à inhiber les histone désacétylases, qui jouent un rôle dans la prolifération des cellules cancéreuses.

Industrie : Utilisée dans les tests de criblage à haut débit pour la découverte de médicaments .

Mécanisme d'action

La coumarine-SAHA exerce ses effets en se liant au site catalytique des enzymes histone désacétylase. Cette liaison bloque l'accès des substrats à l'enzyme, inhibant ainsi son activité. L'inhibition des histone désacétylases entraîne l'accumulation d'histones acétylées, ce qui peut affecter l'expression des gènes et induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses .

Mécanisme D'action

Coumarin-SAHA exerts its effects by binding to the catalytic site of histone deacetylase enzymes. This binding blocks the access of substrates to the enzyme, thereby inhibiting its activity. The inhibition of histone deacetylases leads to the accumulation of acetylated histones, which can affect gene expression and induce cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide subéroyl-anilide hydroxamique (SAHA) : Le composé parent de la coumarine-SAHA, utilisé comme inhibiteur d'histone désacétylase.

Trichostatine A : Un autre inhibiteur d'histone désacétylase avec une structure chimique différente.

Acide valproïque : Un inhibiteur d'histone désacétylase utilisé dans le traitement de l'épilepsie et du trouble bipolaire

Unicité

La coumarine-SAHA est unique en raison de ses propriétés fluorescentes, qui permettent une surveillance en temps réel des interactions enzyme-inhibiteur. Cela en fait un outil précieux pour le criblage à haut débit et les études biochimiques détaillées .

Propriétés

IUPAC Name |

N'-hydroxy-N-(4-methyl-2-oxochromen-7-yl)octanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-12-10-18(23)25-15-11-13(8-9-14(12)15)19-16(21)6-4-2-3-5-7-17(22)20-24/h8-11,24H,2-7H2,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRCADVJNRJJAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693947 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260635-77-5 |

Source

|

| Record name | N~1~-Hydroxy-N~8~-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)octanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does Coumarin-SAHA interact with Histone Deacetylases (HDACs) and what are the downstream effects of this interaction?

A1: this compound (c-SAHA) acts as a competitive inhibitor of HDACs. While the exact mechanism isn't detailed in the provided abstracts, it's likely that c-SAHA, similar to SAHA, binds within the active site of HDACs, preventing the removal of acetyl groups from histone proteins. [] This inhibition of HDAC activity can lead to increased histone acetylation, influencing gene expression and downstream cellular processes. []

Q2: How can this compound be used to determine the binding affinities and off-rates of other HDAC inhibitors?

A2: this compound exhibits fluorescence properties with excitation at 325 nm and emission at 400 nm. [] When c-SAHA binds to HDAC, its fluorescence intensity changes. By introducing other HDAC inhibitors to this complex, researchers can observe competitive binding. The decrease in c-SAHA fluorescence intensity allows for the calculation of the binding affinity (Kd) and dissociation off-rates (koff) of the competing HDAC inhibitors. This method is particularly advantageous as it doesn't rely on polarization accessories or energy transfer from the enzyme to the probe. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.